molecular formula C16H22FN3O3 B2486456 Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate CAS No. 1234807-45-4

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2486456
CAS No.: 1234807-45-4
M. Wt: 323.368
InChI Key: RKLJALMCAUHRTQ-UHFFFAOYSA-N
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Description

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Carbamoylation: The carbamate group is introduced through carbamoylation reactions using reagents such as ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group, such as fluoxetine and fluphenazine, have related chemical structures.

Uniqueness

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is unique due to the combination of its piperidine ring, fluorophenyl group, and carbamate functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-16(22)18-11-12-7-9-20(10-8-12)15(21)19-14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLJALMCAUHRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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